molecular formula C27H18ClN3 B3028309 2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine CAS No. 182918-13-4

2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine

Cat. No. B3028309
CAS RN: 182918-13-4
M. Wt: 419.9 g/mol
InChI Key: FVQBRDRAILXTMJ-UHFFFAOYSA-N
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Description

The compound "2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine" is a derivative of 1,3,5-triazine, which is a heterocyclic organic compound with a ring structure composed of three carbon atoms and three nitrogen atoms. The specific compound is not directly discussed in the provided papers, but the papers do provide insights into the chemistry of triazine derivatives and their synthesis, structure, and reactivity, which can be used to infer properties and behaviors of the compound of interest.

Synthesis Analysis

The synthesis of triazine derivatives can be complex, involving multiple steps and the potential for various substituents to be added to the triazine core. For example, the synthesis of 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is achieved in two steps starting from 2,4,6-trichloro-1,3,5-triazine and 4-iodophenol . Similarly, the synthesis of 2,4-diamino-6-R-1,3,5-triazine derivatives involves the addition of cyanoguanidine to dicyanobenzene isomers . These methods suggest that the synthesis of "2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine" would likely involve a substitution reaction where biphenyl groups are introduced to the triazine ring, potentially through a halogenated intermediate.

Molecular Structure Analysis

The molecular structure of triazine derivatives can vary significantly depending on the substituents attached to the triazine ring. For instance, the crystal structures of 2,4-diamino-6-R-1,3,5-triazine derivatives show that the molecules are not planar due to rotations about the C–C bond, with the cyanophenyl and the triazine rings inclined at various angles . This suggests that the molecular structure of "2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine" would also exhibit non-planarity, with the biphenyl groups potentially influencing the overall molecular geometry and intermolecular interactions.

Chemical Reactions Analysis

Triazine derivatives can participate in various chemical reactions. The reagent 2,4,6-tris[(4-dichloroiodo)phenoxy)]-1,3,5-triazine is used for chlorination and oxidation reactions, demonstrating the reactivity of triazine derivatives under certain conditions . The chemical behavior of "2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine" would likely be influenced by the presence of the biphenyl groups, which could affect the electron density on the triazine ring and thus its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are influenced by their molecular structure. For example, the crystal packing forces, hydrogen bonds, and π–π interactions between aromatic rings play a significant role in the crystal structure and stability of these compounds . The presence of biphenyl groups in "2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine" would likely contribute to its physical properties, such as solubility and melting point, as well as its chemical properties, including reactivity and stability.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Triazine compounds, including derivatives similar to 2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine, have shown significant potential in the field of organic light-emitting diodes (OLEDs). They are utilized as efficient electron-transport layers (ETLs) in OLEDs. Studies have demonstrated that these triazine-based ETLs can improve the driving voltages and power conversion efficiencies of OLEDs. This is attributed to their efficient electron injection at interfaces and better electron mobilities compared to traditional materials (Matsushima et al., 2010).

Green Synthesis

The green synthesis of 2,4-diamino-1,3,5-triazines has been explored by reacting dicyandiamide with nitriles under microwave irradiation. This method is considered eco-friendly due to reduced solvent use, shorter reaction times, and simplified procedures. The resulting structures exhibit various interactions, leading to diverse structural networks (Díaz‐Ortiz et al., 2004).

Antileukemic Activity

Research into 4-aryl-6-cycloamino-1,3,5-triazin-2-amines, synthesized under microwave irradiation, revealed potential antileukemic activity. This highlights the biomedical research potential of triazine derivatives, particularly in the development of therapeutic agents (Dolzhenko et al., 2021).

COVID-19 Research

Triazine derivatives have been synthesized and structurally characterized for potential use as SARS-CoV-2 agents. Theoretical investigations using density functional theory (DFT) and molecular docking studies have been conducted to explore their applicability in treating COVID-19 (Eno et al., 2022).

Environmental Impact of Herbicides

The fate of soil-applied herbicides, including triazine derivatives, has been studied to understand their dissipation kinetics in various environmental conditions. Such research is crucial for evaluating the agronomic and environmental impacts of these compounds (Baer & Calvet, 1999).

Microbial Activity

Triazine derivatives have been screened for microbial activity against gram-positive and gram-negative bacteria. This indicates their potential use in developing new antimicrobial agents (Chaudhari et al., 2007).

CO2 Adsorption

Microporous polymers based on 1,3,5-triazine units have been prepared, showing high CO2 adsorption capacities. This research suggests their use as advanced porous carbon materials for environmental applications (Lim et al., 2012).

Tribological and Anticorrosion Applications

Novel xanthate-containing water-soluble triazine derivatives have been synthesized and used as additives in water-glycol base fluid. They demonstrated significant improvement in tribological and anticorrosion behavior, indicating their potential industrial applications (Wu et al., 2017).

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties, as well as how it’s handled and used. It’s always important to refer to the relevant safety data sheets when working with chemicals .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further developed as a drug. If it shows promising catalytic activity, it could be further developed as a catalyst .

properties

IUPAC Name

2-chloro-4,6-bis(4-phenylphenyl)-1,3,5-triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18ClN3/c28-27-30-25(23-15-11-21(12-16-23)19-7-3-1-4-8-19)29-26(31-27)24-17-13-22(14-18-24)20-9-5-2-6-10-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQBRDRAILXTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)Cl)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Di([1,1'-biphenyl]-4-yl)-6-chloro-1,3,5-triazine

CAS RN

182918-13-4
Record name 2,4-Bis(4-biphenylyl)-6-chloro-1,3,5-triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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